molecular formula C21H18N6O5S B2375906 6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852153-29-8

6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2375906
M. Wt: 466.47
InChI Key: YMGGWTNVALYFIH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitro group in the nitrobenzyl moiety is often involved in redox reactions, while the thio group in the 1,2,4-triazole ring could potentially act as a nucleophile in substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-methyl-1-(thiethan-3-yl)pyrimidine-2,4(1H,3H)-dione and similar compounds undergo oxidation to yield sulfoxides, which are mixtures of cis/trans isomers. The substituent at the thietane ring's position 3 influences the diastereomers ratio (Meshcheryakova et al., 2014).
  • The synthesis of thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione and imidazole has been explored, indicating potential for diverse structural modifications (Meshcheryakova & Kataev, 2013).

Applications in Organic Chemistry and Pharmacology

  • Novel heterocyclic compounds, including those with pyrimidine rings, have been synthesized for applications as anti-inflammatory and analgesic agents. These include various derivatives with potential COX-1/COX-2 inhibition and other pharmacological properties (Abu‐Hashem et al., 2020).
  • The synthesis of pyrimidin-4-ones and their derivatives, which are structurally related to the mentioned compound, has been achieved, showcasing their potential for diverse biological activities (Saçmacı et al., 2008).

Molecular and Structural Studies

  • A variety of nitrogen heterocycles, including pyrimidine-2,4(1H,3H)-dione derivatives, have been studied for their molecular stabilities, conformations, and potential as EGFR inhibitors in cancer treatment. These studies involve detailed theoretical and molecular docking analyses (Karayel, 2021).
  • Research on the crystal structure and spectroscopic characterization of pyrimidine derivatives has been conducted to understand their molecular interactions, which can be crucial for their application in medicinal chemistry (Lahmidi et al., 2019).

properties

IUPAC Name

6-[[4-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O5S/c1-32-17-7-5-15(6-8-17)26-18(10-14-11-19(28)23-20(29)22-14)24-25-21(26)33-12-13-3-2-4-16(9-13)27(30)31/h2-9,11H,10,12H2,1H3,(H2,22,23,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGGWTNVALYFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

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